1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione
Description
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a complex organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are present in various pharmaceutical agents
Properties
CAS No. |
33424-75-8 |
|---|---|
Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1,3-bis(anilinomethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C21H20N4S/c26-21-24(15-22-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(21)16-23-18-11-5-2-6-12-18/h1-14,22-23H,15-16H2 |
InChI Key |
MYHYVKHEYKPFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Thiolation
A patent-derived approach reduces nitro intermediates to amines before thione installation. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (5) is reduced with Fe-acetic acid to the diamine (6) , which reacts with thiophosgene to introduce the thione group. Subsequent Mannich reactions install phenylaminomethyl substituents.
Key Advantages:
Lewis Acid-Catalyzed Cyclization
Calcium chloride dihydrate facilitates the conversion of cyano intermediates to carbamimidoyl derivatives. For example, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (7) reacts with ammonium carbonate and HCl gas in ethanol, yielding the thione via intermediate selenazole formation.
Conditions:
- Temperature: -15°C to 25°C
- Lewis Acid: CaCl₂·2H₂O (1.2 equiv)
- Yield: 70–75%
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| CS₂ Cyclocondensation | o-PDA (1) | CS₂, KOH | 68–72 | 90–92 | Moderate |
| Thiourea Cyclization | 1 | Methyl isothiocyanate | 65–70 | 88–90 | High |
| Fe-Mediated Reduction | Nitro derivative | Fe-acetic acid | 78–82 | >95 | High |
| Lewis Acid Catalysis | Cyano derivative | CaCl₂, NH₃ gas | 70–75 | 93–95 | Moderate |
Mechanistic Insights and Challenges
The thione group’s installation often involves nucleophilic attack by sulfur donors at the C2 position of the benzimidazole. In the Fe-mediated route, Fe⁰ reduces nitro groups to amines, which subsequently react with thiophosgene to form thioamide bonds. Competing side reactions, such as over-alkylation during Mannich steps, are mitigated by controlled stoichiometry and low-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another benzimidazole derivative with different substituents on the aromatic rings.
1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride: A functionalized imidazolium-based ionic liquid with antimicrobial properties.
Uniqueness
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties
Biological Activity
1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione, a compound with the molecular formula C21H20N4S, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]imidazole core with two phenylamino groups and a thione functional group. Its structural formula can be represented as follows:
This structure contributes to its potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole, including 1,3-bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione, exhibit significant antimicrobial properties. Studies have demonstrated activity against a range of microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 7.5 µg/mL |
| Mycobacterium smegmatis | 15 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Benzimidazole derivatives are known to interfere with cellular processes involved in cancer progression.
Case Study: Anticancer Activity
In a study examining various benzimidazole derivatives, including our compound of interest, it was found that:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Cell Lines Tested : The effectiveness was evaluated using several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Results indicated that the compound exhibited cytotoxicity with IC50 values in the micromolar range, showcasing its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 1,3-bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione and various biological targets. The studies suggest that the compound may interact with key proteins involved in cell signaling and proliferation.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase B (AKT) | -9.5 |
| Bcl-2 | -8.7 |
| Topoisomerase II | -10.2 |
These findings indicate strong binding affinity, suggesting that the compound could effectively inhibit these proteins' functions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation reactions of benzimidazole-2-thione precursors. For example, alkylation with bromoacetate derivatives in dry acetone using triethylamine as a base yields higher efficiency (82–89%) compared to potassium carbonate (low yield) . Critical parameters include solvent choice (e.g., ethanol vs. acetone), temperature (e.g., 80°C for 4 hours in ethanol), and stoichiometry of reagents .
- Validation : Confirm product purity via TLC and characterize using IR (C=O at ~1740 cm⁻¹, NH at ~3450 cm⁻¹) and NMR (distinct singlet for NH at δ 12.6 ppm in ¹H-NMR) .
Q. How can spectroscopic techniques differentiate structural isomers or impurities in this compound?
- Methodology : Use a combination of ¹H/¹³C NMR and IR spectroscopy. For instance, the absence of a C=O peak in IR indicates successful reduction of intermediates. In ¹³C-NMR, signals at δ 167.8 ppm (C=O) and δ 60.4 ppm (CH₂-O) confirm ester formation . Mass spectrometry (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺ at m/z 385.12) and rule out side products .
Q. What are the standard protocols for crystallizing this compound, and how does solvent choice impact crystal quality?
- Methodology : Recrystallization from ethanol or ethyl acetate at room temperature is typical. Slow evaporation in ethanol yields single crystals suitable for X-ray diffraction. Poor solvent choices (e.g., DMF) may result in amorphous precipitates .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of urease inhibition by this compound?
- Methodology : Perform docking studies (e.g., AutoDock Vina) using the crystal structure of urease (PDB: 4H9M). Key interactions include hydrogen bonding between the thione sulfur and active-site Ni²⁺ ions and π-π stacking of phenyl groups with His593 . Validate with in vitro assays (IC₅₀ < 10 µM against H. pylori urease) .
- Data Contradictions : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Address this by running molecular dynamics (MD) simulations to assess binding stability .
Q. What strategies resolve contradictions in synthetic yields reported for alkylation reactions?
- Methodology : Compare reaction conditions across studies. For example, triethylamine in acetone achieves >80% yield, while K₂CO₃ in acetonitrile yields <50% due to poor base strength . Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps (e.g., deprotonation of the thione NH) .
Q. How do substituents on the phenylamino groups modulate ADMET properties?
- Methodology : Use in silico tools like SwissADME to predict logP, solubility, and CYP450 interactions. For example, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility (clogP >3.5). Validate with hepatic microsome assays .
Q. What quantum mechanical methods are suitable for analyzing the electronic structure of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier orbitals (HOMO-LUMO gap ~4.2 eV) and charge distribution. Hirshfeld surface analysis reveals dominant S···H and N···H interactions in the crystal lattice .
Methodological Notes
- Synthesis : Prioritize triethylamine over K₂CO₃ for alkylation to avoid side reactions .
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Docking : Use flexible docking and post-MD free energy calculations (MM-PBSA) to improve correlation with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
